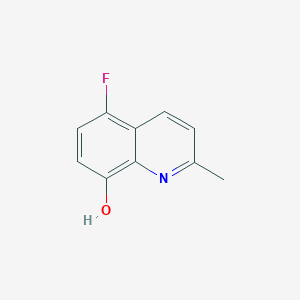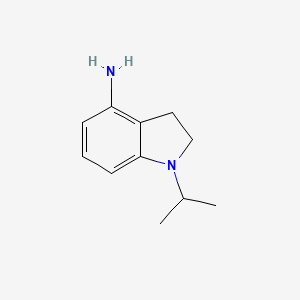
1-Isopropylindolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1-Isopropylindolin-4-amine, often involves the condensation of phenylhydrazine with cyclohexanedione derivatives . For instance, the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating at 190°C for 4.5 hours can yield the desired indole product .
Industrial Production Methods: Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylindolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions, such as bromination, can occur at the ortho and para positions of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bromine water is used for bromination reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound can yield 2,4,6-tribromo derivatives .
Scientific Research Applications
1-Isopropylindolin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropylindolin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole: A parent compound with a similar structure but without the isopropyl group.
1-Methylindole: Similar to 1-Isopropylindolin-4-amine but with a methyl group instead of an isopropyl group.
2-Phenylindole: Contains a phenyl group at the second position instead of an isopropyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can enhance its lipophilicity and potentially alter its interaction with biological targets compared to other indole derivatives .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-propan-2-yl-2,3-dihydroindol-4-amine |
InChI |
InChI=1S/C11H16N2/c1-8(2)13-7-6-9-10(12)4-3-5-11(9)13/h3-5,8H,6-7,12H2,1-2H3 |
InChI Key |
MMGFTZSEFIFJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


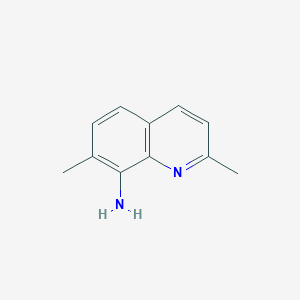

![3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B15071361.png)
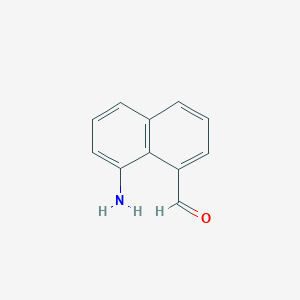
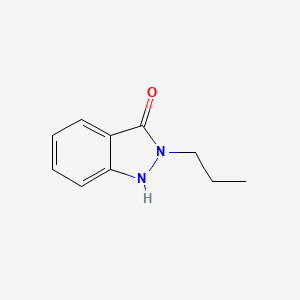

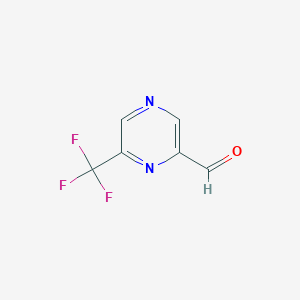
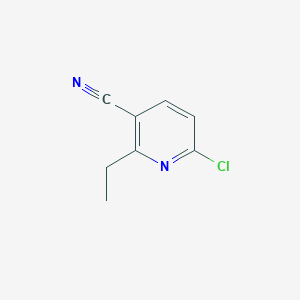
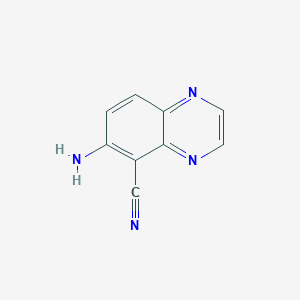
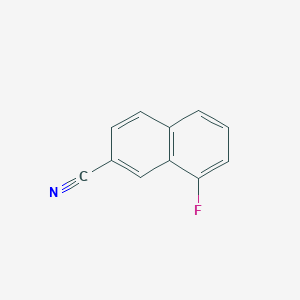
![2h-Pyrrolo[3,4-e]benzothiazole](/img/structure/B15071413.png)
![2H-Pyrrolo[3,4-b]quinoxaline](/img/structure/B15071420.png)
![1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine](/img/structure/B15071429.png)
